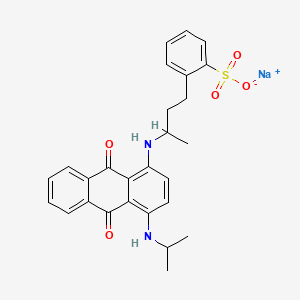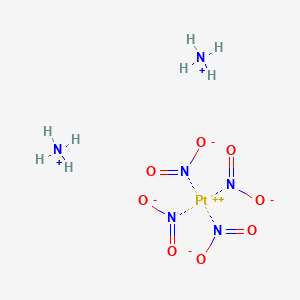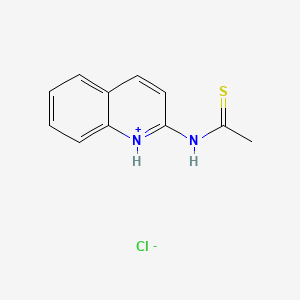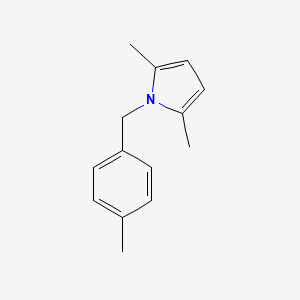
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex molecular arrangement that includes an indene core with methyl substitutions and a propanoate ester group. Its distinct chemical properties make it a subject of interest in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to introduce the tetrahydro structure.
Methyl Substitution: Methyl groups are introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.
Esterification: The final step involves esterification of the indene derivative with 2-methylpropanoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.
化学反应分析
Types of Reactions
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioesters
科学研究应用
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
相似化合物的比较
Similar Compounds
- (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) acetate
- (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) butanoate
Uniqueness
Compared to similar compounds, (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate exhibits unique properties due to the presence of the 2-methylpropanoate ester group
属性
CAS 编号 |
68900-66-3 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC 名称 |
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate |
InChI |
InChI=1S/C15H22O2/c1-9(2)15(16)17-14-8-10(3)12-6-5-7-13(12)11(14)4/h5,7,9-10,12,14H,6,8H2,1-4H3 |
InChI 键 |
IMXFVUKGUTYGGK-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C(=C2C1CC=C2)C)OC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]-](/img/structure/B13778200.png)

![1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B13778215.png)

![4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13778237.png)


